3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid
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Description
“3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid” is a chemical compound with the molecular formula C14H13NO5 . It has an average mass of 275.257 Da and a monoisotopic mass of 275.079376 Da . It is also known by its IUPAC name, 2-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)acetic acid .
Scientific Research Applications
Polyhydroxyalkanoate Synthesis
Ralstonia eutropha, a bacterium, can utilize propionic acid as a sole carbon source for cell growth and polyhydroxyalkanoate (PHA) synthesis. Propionic acid is preferred by R. eutropha for cell mass synthesis, with the synthesis of PHA being influenced by the presence of propionic acid in media mixtures (Yu, Si, Keung, & Wong, 2002).
Catabolism by Escherichia coli
Escherichia coli has been found to use various aromatic acids, including 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids, as carbon sources for growth. The bacterium converts these acids into 3-(2,3-dihydroxyphenyl)propionic acid through specific enzymatic reactions (Burlingame & Chapman, 1983).
Biobased Building Block in Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a phenolic compound, has been explored as a renewable building block for benzoxazine ring formation, enhancing the reactivity of molecules with hydroxyl groups. It presents a sustainable alternative to phenol for imparting specific properties of benzoxazine to various compounds in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biosynthesis of Aromatic Acids in E. coli
The de novo biosynthesis of 3-phenylpropionic acid and 3-(4-hydroxyphenyl) propionic acid in E. coli has been demonstrated. This process involves biological hydrogenation and extends cinnamic acids biosynthesis pathways, offering an environmentally friendly alternative to chemical synthesis (Sun, Lin, Shen, Jain, Sun, Yuan, & Yan, 2016).
Enhancement of PBS Bionanocomposites
3-(4-Hydroxyphenyl)propionic acid has been used as an organic modifier in layered double hydroxides to enhance the properties of PBS bionanocomposites. This includes improved thermal stability and mechanical reinforcement, demonstrating its potential in creating fully biodegradable green materials (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Biosynthesis in Mixed Rumen Cultures
In mixed rumen cultures, propionate is specifically utilized for isoleucine biosynthesis, demonstrating a unique metabolic pathway in these symbiotic cultures. This provides insights into amino acid biosynthesis in these organisms (Sauer, Erfle, & Mahadevan, 1975).
properties
IUPAC Name |
3-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9(17)12-13(10-5-3-2-4-6-10)16(8-7-11(18)19)15(21)14(12)20/h2-6,13,20H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRNIFNQMSMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid |
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